6-Chloro-2-ethoxy-4-phenylquinazoline

Description

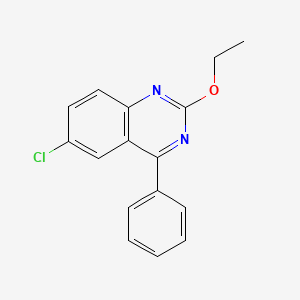

6-Chloro-2-ethoxy-4-phenylquinazoline is a quinazoline derivative characterized by a chloro group at position 6, an ethoxy group at position 2, and a phenyl ring at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The substituents on the quinazoline scaffold significantly influence its physicochemical properties, reactivity, and biological activity. The chloro group at position 6 and phenyl ring at position 4 contribute to electronic and steric effects, modulating interactions in chemical synthesis and biological targets .

Properties

IUPAC Name |

6-chloro-2-ethoxy-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYLMZPCAMEQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethoxy-4-phenylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, which is then subjected to various chemical reactions to introduce the chloro, ethoxy, and phenyl substituents.

Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinazoline ring. This can be achieved through methods such as the Povarov reaction or other cyclization techniques.

Final Modifications: The final steps involve introducing the chloro and ethoxy groups through substitution reactions, often using reagents like thionyl chloride and ethyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethoxy-4-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-Chloro-2-ethoxy-4-phenylquinazoline has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: The compound is used to investigate the biological activities of quinazoline derivatives, including their antibacterial, antifungal, and anti-inflammatory properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxy-4-phenylquinazoline involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathway Modulation: It affects various signaling pathways, including those involved in cell growth, apoptosis, and inflammation.

Molecular Targets: The primary targets include proteins and receptors that are overexpressed in certain diseases, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below compares 6-chloro-2-ethoxy-4-phenylquinazoline with structurally related quinazoline derivatives, emphasizing substituent variations, molecular properties, and applications:

*Calculated based on molecular formula.

Key Observations:

- Methoxy (OCH₃) groups (e.g., in ) offer moderate electron-donating effects, while carboxylic acid (COOH) groups increase hydrophilicity and acidity . Position 4: Phenyl (Ph) and fluorophenyl (2-F-Ph) substituents influence steric bulk and π-π stacking interactions, critical for binding to biological targets like enzymes . Position 6: Chloro (Cl) substituents are common in antitumor and antimicrobial agents due to their electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .

Physicochemical Properties

- Lipophilicity : Ethoxy (logP ~2.5) > methoxy (logP ~1.8) > carboxylic acid (logP ~0.5) .

- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, whereas chloromethyl or phenyl analogs require organic solvents .

- Stability : 3-Oxide derivatives (e.g., ) are prone to hydrolysis under acidic conditions, while chloro substituents enhance thermal stability .

Biological Activity

6-Chloro-2-ethoxy-4-phenylquinazoline is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by its unique structural features, which include:

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Ethoxy Group : May influence solubility and bioavailability.

- Phenyl Group : Contributes to the compound's hydrophobic characteristics.

The molecular formula for this compound is , with a molecular weight of approximately 247.72 g/mol. Its synthesis typically involves multi-step reactions that require careful control of conditions to optimize yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding to active sites on these targets, potentially inhibiting their activity. This interaction can lead to various therapeutic outcomes, particularly in cancer and inflammatory diseases.

Anticancer Activity

Research has indicated that quinazoline derivatives, including this compound, exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for cancer cell growth and survival .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties . In vitro studies have demonstrated that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antitubercular Activity

Notably, quinazoline derivatives have been screened for antitubercular activity . In a study involving high-throughput screening of molecular libraries, certain quinazoline compounds exhibited significant growth inhibition against Mycobacterium tuberculosis at concentrations as low as 10 μM. This suggests that this compound may also possess similar antitubercular properties .

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal reported that several quinazoline derivatives showed promising results in inhibiting the growth of cancer cells in vitro. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

- Antimicrobial Efficacy : In a comparative study assessing various quinazolines against bacterial pathogens, this compound was among the top performers, exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Antitubercular Screening : In a screening campaign for new antitubercular agents, compounds structurally related to this compound showed promising activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for further development .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.